molecular formula C4H6N2O2 B14016212 3-(Methylideneamino)-1,3-oxazolidin-2-one CAS No. 10020-75-4

3-(Methylideneamino)-1,3-oxazolidin-2-one

Cat. No.: B14016212
CAS No.: 10020-75-4
M. Wt: 114.10 g/mol
InChI Key: CLFLNVLCCRFNQV-UHFFFAOYSA-N
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Description

3-(Methylideneamino)-1,3-oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a methylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylideneamino)-1,3-oxazolidin-2-one typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of an oxazolidinone derivative with formaldehyde and an amine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired oxazolidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methylideneamino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylideneamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction will produce amine derivatives.

Scientific Research Applications

3-(Methylideneamino)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methylideneamino)-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(1-amino-2-cyanovinyl)furazan: This compound shares a similar structure but with a furazan ring instead of an oxazolidinone ring.

    2-{2-[(Arylmethylidene)amino]-indazol-3-yl}malonate esters: These compounds have a similar imine group but are based on an indazole scaffold.

Uniqueness

3-(Methylideneamino)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and a methylideneamino group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

10020-75-4

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

3-(methylideneamino)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6N2O2/c1-5-6-2-3-8-4(6)7/h1-3H2

InChI Key

CLFLNVLCCRFNQV-UHFFFAOYSA-N

Canonical SMILES

C=NN1CCOC1=O

Origin of Product

United States

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